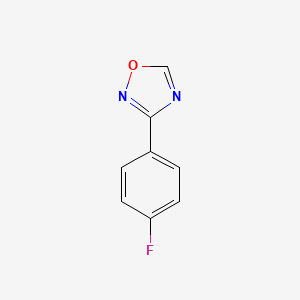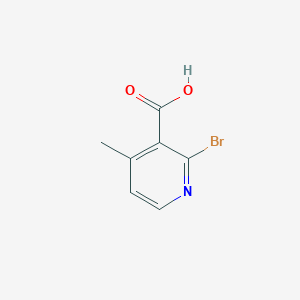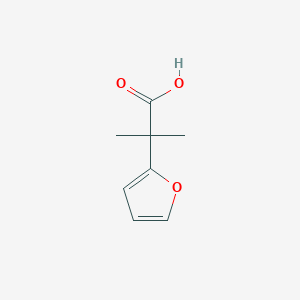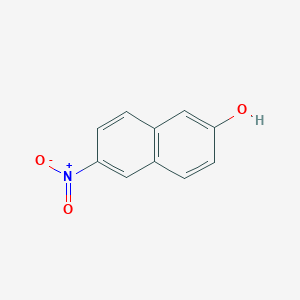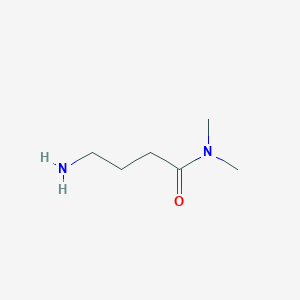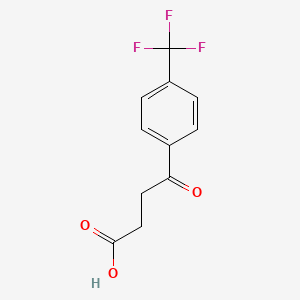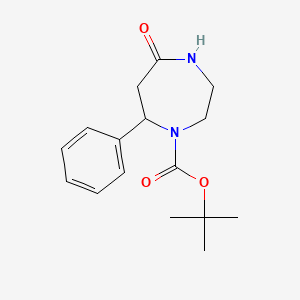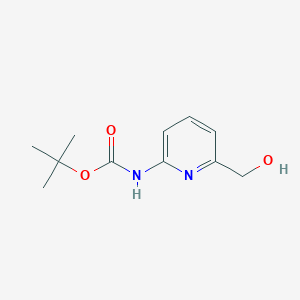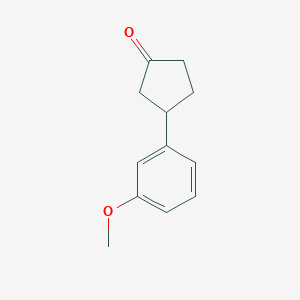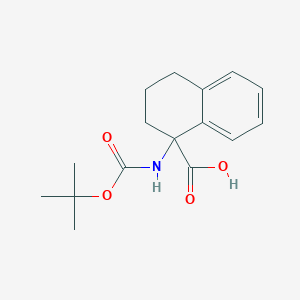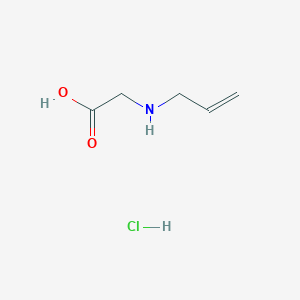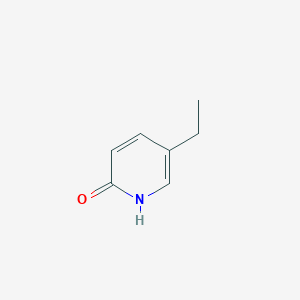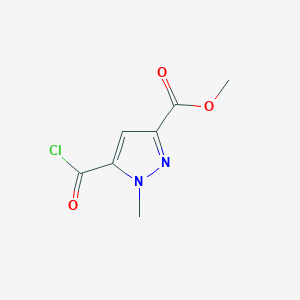
methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, methylation of 5-amino-3-methylthio-1H-pyrazoles with CH3I leads to the formation of methylated pyrazoles, with the nature of the substituent at the 4-position influencing the ratio of isomers . Another method involves a one-pot synthesis where phenyl hydrazine reacts with dimethyl acetylenedicarboxylate and 4-chlorobenzoyl chloride in dichloromethane under reflux to yield methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate . Additionally, chlorocarbonyl isocyanate has been used to react with aminopyrazoles to produce novel pyrazolo[1,5-a]-1,3,5-triazines .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by X-ray diffraction analysis. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde shows that the aldehydic fragment is almost coplanar with the pyrazole ring . Similarly, the structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was deduced by spectroscopic techniques and confirmed by single-crystal X-ray diffraction, revealing an orthorhombic system .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions. The reaction of chlorocarbonyl isocyanate with aminopyrazoles leads to the formation of pyrazolo[1,5-a]-1,3,5-triazines, while reactions with active methylene nitriles yield barbituric acid derivatives . The reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine can result in different products depending on the aryl substituent, demonstrating the versatility of pyrazole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal packing of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is stabilized by offset π-stacking interactions . The presence of substituents on the pyrazole ring can affect the compound's electronic properties, as seen in the polarization of the vinylogous amide portion in some derivatives . These properties are crucial for the application of pyrazole derivatives in various fields.
Scientific Research Applications
Synthetic Approaches and Medicinal Significance
Methyl substituted pyrazoles, including derivatives like methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate, have been explored for their potential in medicinal chemistry. The synthetic methodologies for these compounds are diverse, showcasing their adaptability in creating a wide spectrum of biologically active molecules. These methodologies include various condensation reactions, highlighting the compound's role as a crucial building block in the synthesis of complex molecular structures with potential pharmacological applications (Sharma et al., 2021).
Therapeutic Applications of Pyrazoline Derivatives
Pyrazoline derivatives, synthesized from compounds like methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate, have demonstrated a wide range of therapeutic properties. These properties include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Such diverse biological activities underscore the potential of these derivatives in drug development and the importance of the parent compound in synthesizing these pharmacologically relevant molecules (Shaaban, Mayhoub, & Farag, 2012).
Environmental and Epigenetic Research
Research on environmental epigenetics has utilized compounds like methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate to study DNA modifications. For instance, studies on DNA methylation and hydroxymethylation have highlighted the role of chemical modifiers in understanding the dynamic nature of epigenetic regulation. These studies contribute to our understanding of how environmental factors influence genetic expression and stability, with implications for disease development and therapeutic interventions (Efimova et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. For instance, if the compound is volatile or reactive, it could pose risks if not handled properly. It’s always important to refer to the safety data sheet (SDS) for specific information on handling, storage, and disposal .
Future Directions
properties
IUPAC Name |
methyl 5-carbonochloridoyl-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-10-5(6(8)11)3-4(9-10)7(12)13-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLMOMAZTDZRMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599108 |
Source


|
| Record name | Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
203792-49-8 |
Source


|
| Record name | Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


